4-(3-Morpholinopropyl)-3-thiosemicarbazide
Overview
Description
The compound “4-(3-Morpholinopropyl)-3-thiosemicarbazide” likely contains a morpholine ring, a propyl chain, and a thiosemicarbazide group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds due to its polarity and ability to participate in hydrogen bonding . Thiosemicarbazides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring and thiosemicarbazide group connected by a three-carbon propyl chain .Chemical Reactions Analysis
Thiosemicarbazides can participate in a variety of chemical reactions, often serving as precursors to heterocyclic compounds . The morpholine ring is relatively stable but can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could contribute to the compound’s solubility in polar solvents .Scientific Research Applications
Antitrypanosomal Activity
Thiosemicarbazide derivatives have been synthesized and evaluated for their antitrypanosomal activity. These compounds, including variations with morpholine and other heterocyclic derivatives, show promise in treating trypanosomal infections, highlighting their potential as antitrypanosomal agents (Pyrih et al., 2018).
Antimycotic Activity
Research has demonstrated the successful synthesis and potential antimycotic activity of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones. These compounds have shown promising results in combating fungal infections, underscoring the versatility of thiosemicarbazide derivatives in addressing various microbial threats (Wujec et al., 2004).
Anticancer Activity
Thiosemicarbazones (TSCs), including those derived from morpholine, have been identified for their diverse biological activities, notably for anti-fungal, anti-viral, and anti-cancer effects. Studies reveal that novel TSCs exhibit potent in vivo anti-tumor activity and can overcome resistance to clinically used chemotherapeutics, making them significant in the development of new cancer treatments (Serda et al., 2014).
Protein Glycosylation Inhibition
Some derivatives have been found to effectively inhibit nonenzymatic protein glycosylation, an important factor in various biochemical processes and diseases, including diabetes and aging. This indicates the potential for these compounds in therapeutic interventions aimed at controlling or mitigating glycosylation-related pathologies (Sidorova et al., 2017).
Future Directions
properties
IUPAC Name |
1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEOWFKHBKXPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365213 | |
Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Morpholinopropyl)-3-thiosemicarbazide | |
CAS RN |
32813-48-2 | |
Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32813-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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